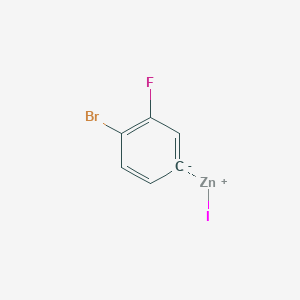![molecular formula C11H15F3N2O2 B3041795 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 369360-81-6](/img/structure/B3041795.png)
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
描述
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a synthetic organic compound that features a hydrazine group, a trifluoromethyl-substituted phenoxy group, and a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol typically involves the following steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.
Introduction of the hydrazine group: The intermediate is then reacted with methylhydrazine under controlled conditions to introduce the hydrazine moiety.
Final assembly: The resulting compound is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azides, while substitution could introduce various functional groups onto the phenoxy ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydrazine and phenoxy groups.
Medicine: Potentially as a drug candidate or a lead compound for the development of new therapeutics.
Industry: In the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol would depend on its specific biological target. Generally, compounds with hydrazine groups can act as enzyme inhibitors or reactive intermediates in biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
1-(1-Methylhydrazino)-3-phenoxypropan-2-ol: Lacks the trifluoromethyl group, which may affect its biological activity and stability.
1-(1-Methylhydrazino)-3-[3-(chloromethyl)phenoxy]propan-2-ol: Contains a chloromethyl group instead of trifluoromethyl, potentially altering its reactivity and applications.
Uniqueness
1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
1-[amino(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-16(15)6-9(17)7-18-10-4-2-3-8(5-10)11(12,13)14/h2-5,9,17H,6-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVDRMNHGUYJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


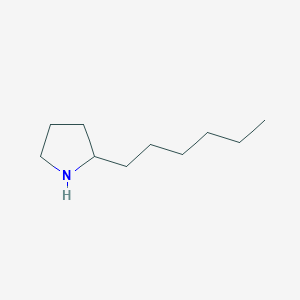


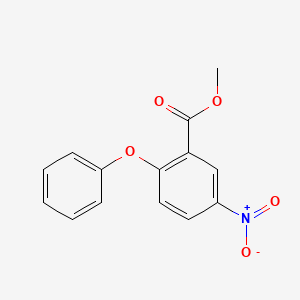
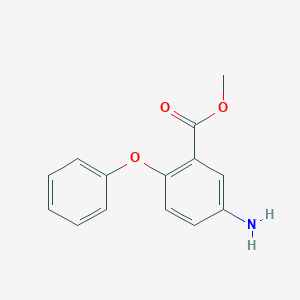
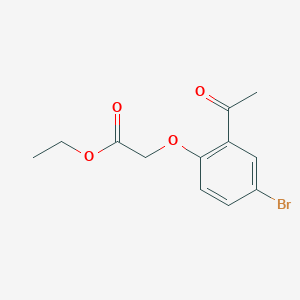

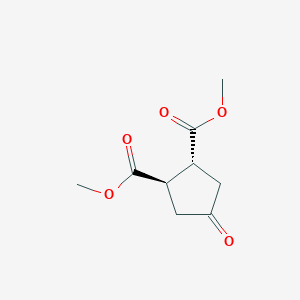
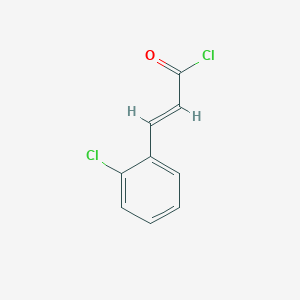
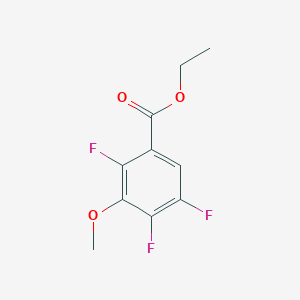
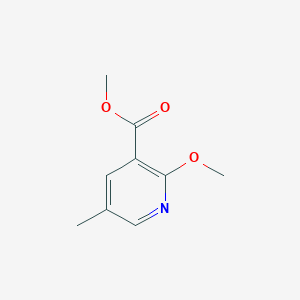
![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)
